4-Iodo-3-phenylisoquinoline
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Overview
Description
4-Iodo-3-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 4-Iodo-3-phenylisoquinoline involves the treatment of N-(o-arylethynyl)benzyl p-toluenesulfonamides with molecular iodine in the presence of sodium bicarbonate at 60°C. This is followed by a reaction with potassium tert-butoxide at room temperature, yielding 3-aryl-4-iodoisoquinolines in good yields . This method is notable for being a one-pot synthesis under transition-metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-phenylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.
Scientific Research Applications
4-Iodo-3-phenylisoquinoline has several applications in scientific research:
Medicinal Chemistry: Isoquinoline derivatives are known for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-phenylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-nitrobenzamide: Known for its tumoricidal action.
4-Iodo-L-phenylalanine: Used in biochemical studies.
Haloisoquinolines: These compounds, including 4-iodoisoquinoline, have similar structural features and reactivity.
Uniqueness
4-Iodo-3-phenylisoquinoline is unique due to the specific positioning of the iodine and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
4-Iodo-3-phenylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The introduction of the iodine atom at the 4-position of the isoquinoline ring is crucial for enhancing biological activity, as demonstrated in several studies that explored the effects of different substitutions on the isoquinoline core.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant inhibitory activity against the LASCPC-01 neuroendocrine prostate cancer cell line. The IC50 values observed were comparable to those of established anticancer agents, suggesting that this compound could serve as a promising lead compound for further development.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
LASCPC-01 | 0.47 | >190 |
PC-3 | >90 | - |
The mechanism by which this compound exerts its antiproliferative effects appears to involve cell cycle arrest and apoptosis induction. Studies indicate that this compound can induce G1 phase cell cycle arrest, leading to increased apoptosis in cancer cells. This suggests that the compound may interfere with critical regulatory pathways involved in cell proliferation.
Case Study: LASCPC-01 Cell Line
In a detailed case study involving the LASCPC-01 cell line, treatment with this compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed significant increases in early and late apoptosis indicators, supporting the hypothesis that this compound triggers programmed cell death mechanisms.
Structure-Activity Relationship (SAR)
Exploration of SAR has revealed insights into how modifications to the isoquinoline structure influence biological activity. The presence of an iodine atom at the 4-position significantly enhances potency compared to other halogenated derivatives. Additionally, substituents on the phenyl group at the 3-position can modulate activity, indicating that careful structural optimization is essential for developing more effective analogs.
Table 2: SAR Insights for Isoquinoline Derivatives
Compound | Substitution | IC50 (µM) |
---|---|---|
4-Iodo-3-phenyl | Iodine at C4 | 0.47 |
4-Bromo-3-phenyl | Bromine at C4 | >10 |
Unsubstituted | No substitution | >100 |
Properties
CAS No. |
312612-62-7 |
---|---|
Molecular Formula |
C15H10IN |
Molecular Weight |
331.15 g/mol |
IUPAC Name |
4-iodo-3-phenylisoquinoline |
InChI |
InChI=1S/C15H10IN/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
LNBCQKQKCSYMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)I |
Origin of Product |
United States |
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